(5-Ethynyl-2-methylphenyl)methanol
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Overview
Description
(5-Ethynyl-2-methylphenyl)methanol is an organic compound characterized by the presence of an ethynyl group attached to a methylphenyl ring, with a methanol group attached to the same ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethynyl-2-methylphenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylacetylene and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction.
Reaction Mechanism: The ethynyl group is introduced through a Sonogashira coupling reaction, followed by the addition of formaldehyde to form the methanol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Ethynyl-2-methylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
(5-Ethynyl-2-methylphenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Ethynyl-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The methanol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5-Ethynyl-2-methylphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(5-Ethynyl-2-methylphenyl)acetaldehyde: Contains an aldehyde group instead of a methanol group.
(5-Ethynyl-2-methylphenyl)acetic acid: Contains a carboxylic acid group instead of a methanol group.
Uniqueness
(5-Ethynyl-2-methylphenyl)methanol is unique due to the presence of both an ethynyl group and a methanol group on the same aromatic ring
Properties
IUPAC Name |
(5-ethynyl-2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-9-5-4-8(2)10(6-9)7-11/h1,4-6,11H,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTROJBQYUTZOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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